4-Ethoxy-2-methylphenethyl alcohol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

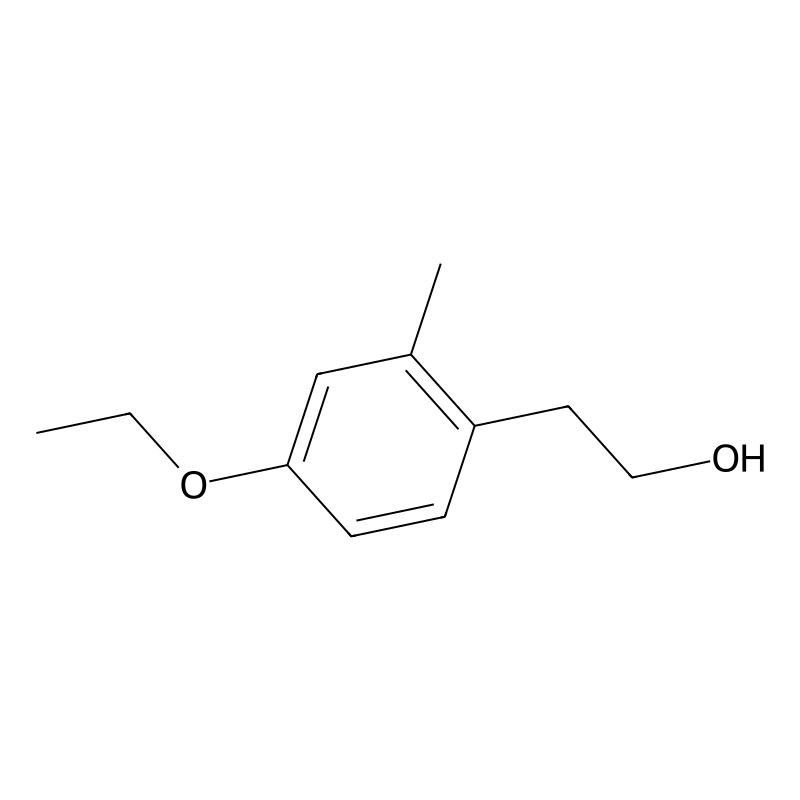

4-Ethoxy-2-methylphenethyl alcohol is an organic compound with the molecular formula . It is classified as a derivative of phenethyl alcohol, characterized by the presence of an ethoxy group and a methyl group on the benzene ring. This compound is recognized for its clear liquid form and pleasant floral odor, making it suitable for various applications in the fragrance and flavor industries. The compound's structure can be visualized as a phenethyl alcohol backbone with additional substituents that influence its chemical properties and reactivity.

- Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to yield various derivatives using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the synthesis of diverse chemical compounds.

Major Products Formed- From Oxidation: 4-Ethoxy-2-methylbenzaldehyde or 4-ethoxy-2-methylbenzoic acid.

- From Reduction: Various ethoxy-methylphenethyl derivatives.

- From Substitution: A range of substituted phenethyl alcohols depending on the nucleophile used.

The synthesis of 4-Ethoxy-2-methylphenethyl alcohol can be accomplished through various methods:

- Alkylation: One common method involves the alkylation of 2-methylphenethyl alcohol with ethyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in an organic solvent like acetone.

- Industrial Production: In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. The process often includes purification steps like distillation or recrystallization to achieve high purity levels.

4-Ethoxy-2-methylphenethyl alcohol is used in several applications:

- Fragrance and Flavor Industry: Due to its pleasant floral scent, it is commonly used in perfumes, cosmetics, and food flavoring.

- Chemical Synthesis: It serves as an intermediate in the production of more complex organic molecules.

- Research: The compound is studied for its potential therapeutic applications, particularly in drug development.

Studies on 4-Ethoxy-2-methylphenethyl alcohol have focused on its interactions within biological systems. Research indicates that it may influence various biochemical pathways, particularly those related to oxidative stress and inflammation. Its potential effects on enzyme activity and cellular receptors are areas of ongoing investigation, highlighting the need for further research to fully understand its biological impact.

Several compounds share structural similarities with 4-Ethoxy-2-methylphenethyl alcohol. These include:

- 4-Ethoxyphenethyl Alcohol

- 3-Methylphenethyl Alcohol

- 4-Methoxy-3-methylphenethyl Alcohol

ComparisonCompound Name Molecular Formula Unique Features 4-Ethoxy-2-methylphenethyl Alcohol C11H16O2 Contains both ethoxy and methyl groups on benzene 4-Ethoxyphenethyl Alcohol C10H14O2 Lacks a methyl group at the second position 3-Methylphenethyl Alcohol C9H12O Does not contain an ethoxy group 4-Methoxy-3-methylphenethyl Alcohol C10H14O3 Contains a methoxy group instead of ethoxy

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Ethoxy-2-methylphenethyl Alcohol | C11H16O2 | Contains both ethoxy and methyl groups on benzene |

| 4-Ethoxyphenethyl Alcohol | C10H14O2 | Lacks a methyl group at the second position |

| 3-Methylphenethyl Alcohol | C9H12O | Does not contain an ethoxy group |

| 4-Methoxy-3-methylphenethyl Alcohol | C10H14O3 | Contains a methoxy group instead of ethoxy |

4-Ethoxy-2-methylphenethyl alcohol stands out due to its unique combination of both ethoxy and methyl groups, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness may lead to different reactivity patterns and biological activities, making it particularly valuable in specific applications within research and industry.